molecular formula C12H13BrClN B1415203 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride CAS No. 2206264-68-6

1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride

Cat. No.: B1415203
CAS No.: 2206264-68-6
M. Wt: 286.59 g/mol
InChI Key: NYXMEJQRUGVASF-UHFFFAOYSA-N
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Description

1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride is an organic compound with the molecular formula C12H13BrClN. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 6th position of the naphthalene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride typically involves the bromination of naphthalene followed by amination and subsequent hydrochloride salt formation. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Employed in the study of biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride is unique due to its specific structural features, such as the presence of the ethylamine group and the bromine atom at the 6th position of the naphthalene ring. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1-(6-bromonaphthalen-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN.ClH/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9;/h2-8H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXMEJQRUGVASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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